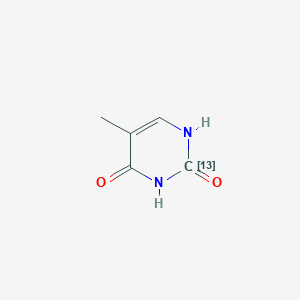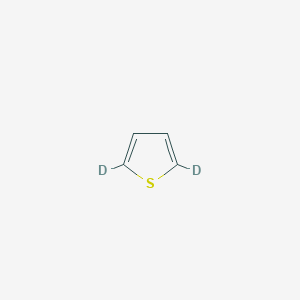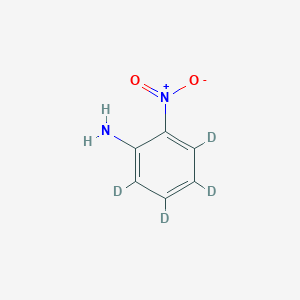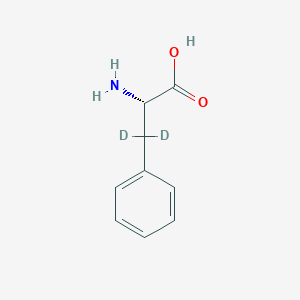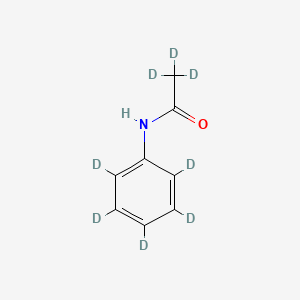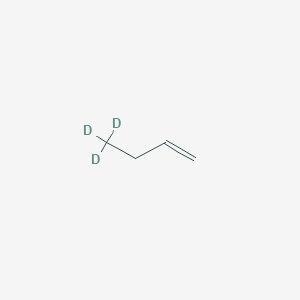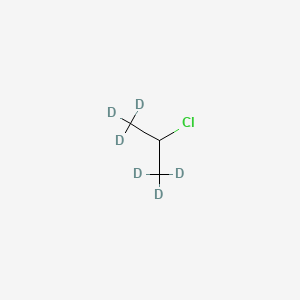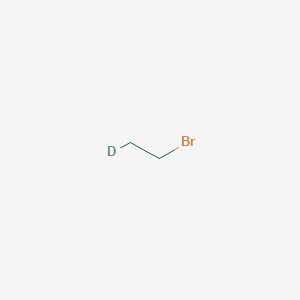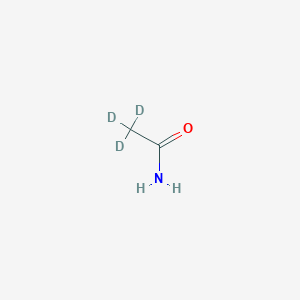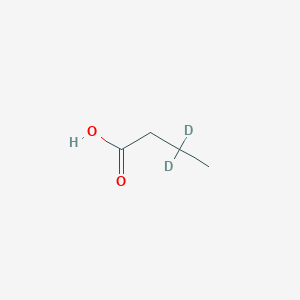
Butyric-3,3-D2 acid
Vue d'ensemble
Description
Butyric-3,3-D2 acid is a deuterated form of butyric acid, where the hydrogen atoms at the third carbon position are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. Butyric acid itself is a short-chain fatty acid with the chemical formula C4H8O2, known for its role in various biological processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyric-3,3-D2 acid can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired isotopic composition.
Analyse Des Réactions Chimiques
Types of Reactions: Butyric-3,3-D2 acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: Conversion to butyric anhydride or butyryl chloride.
Reduction: Formation of butanol through catalytic hydrogenation.
Substitution: Formation of esters and amides through reactions with alcohols and amines.
Common Reagents and Conditions:
Oxidation: Reagents such as phosphorus pentoxide or thionyl chloride.
Reduction: Catalysts like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Acid catalysts for esterification and ammonia or amines for amidation.
Major Products:
Oxidation: Butyric anhydride, butyryl chloride.
Reduction: Butanol.
Substitution: Butyric esters, butyramides.
Applications De Recherche Scientifique
Butyric-3,3-D2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent in cancer research.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the context of colorectal cancer.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of butyric-3,3-D2 acid involves its interaction with cellular pathways and molecular targets. In biological systems, it is known to modulate gene expression and influence cellular differentiation and apoptosis. The deuterium atoms in this compound can provide insights into the metabolic fate of butyric acid and its derivatives, helping to elucidate the underlying mechanisms of its biological effects.
Comparaison Avec Des Composés Similaires
Butyric Acid: The non-deuterated form, widely studied for its biological and industrial applications.
Indole-3-Butyric Acid: A plant growth regulator with similar structural features but different biological functions.
Propionic Acid: Another short-chain fatty acid with distinct metabolic and industrial roles.
Uniqueness: Butyric-3,3-D2 acid is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. This isotopic substitution allows researchers to track the metabolic pathways and interactions of butyric acid with greater precision, providing deeper insights into its biological and chemical properties.
Propriétés
IUPAC Name |
3,3-dideuteriobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-CBTSVUPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



